molecular formula C10H5FN2 B13879952 5-Fluoroquinoline-6-carbonitrile

5-Fluoroquinoline-6-carbonitrile

Cat. No.: B13879952
M. Wt: 172.16 g/mol
InChI Key: BHAQNANYXUJWKT-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-6-carbonitrile is a fluorinated quinoline derivative, which belongs to the class of heterocyclic aromatic organic compounds. The incorporation of a fluorine atom at the 5-position and a cyano group at the 6-position of the quinoline ring enhances its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-fluoroaniline with malononitrile in the presence of a suitable catalyst, followed by cyclization to form the quinoline ring . Another approach involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amines under microwave irradiation with nanostructured titanium dioxide photocatalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroquinoline-6-carbonitrile undergoes various chemical reactions, including nucleophilic substitution, cycloaddition, and cross-coupling reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, fused heterocycles, and various functionalized derivatives that exhibit enhanced biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Fluoroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a cyano group enhances its reactivity and potential for diverse applications in medicinal chemistry .

Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

5-fluoroquinoline-6-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-10-7(6-12)3-4-9-8(10)2-1-5-13-9/h1-5H

InChI Key

BHAQNANYXUJWKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)C#N)N=C1

Origin of Product

United States

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